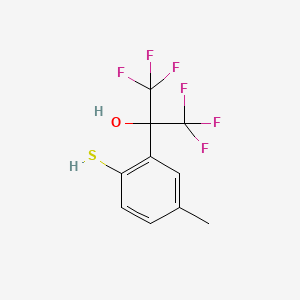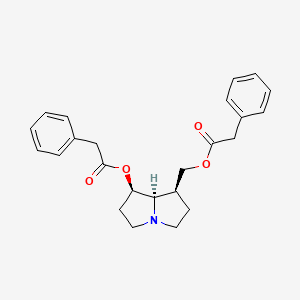
Platynecine 7,9-phenylacetate diester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platynecine 7,9-phenylacetate diester is a chemical compound belonging to the class of pyrrolizidine alkaloids. These alkaloids are naturally occurring secondary metabolites found in certain plant families, such as Asteraceae, Boraginaceae, Fabaceae, and Orchidaceae . Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities, including hepatotoxicity and genotoxicity .
準備方法
The synthesis of Platynecine 7,9-phenylacetate diester involves the esterification of platynecine with phenylacetic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
化学反応の分析
Platynecine 7,9-phenylacetate diester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Platynecine 7,9-phenylacetate diester has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of pyrrolizidine alkaloids.
Biology: Researchers investigate its effects on cellular processes and its potential as a natural insecticide.
Medicine: Studies focus on its hepatotoxic and genotoxic properties, aiming to understand its impact on human health and develop potential therapeutic interventions.
Industry: It is explored for its potential use in the synthesis of complex organic molecules and as a precursor for other bioactive compounds
作用機序
The mechanism of action of Platynecine 7,9-phenylacetate diester involves its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates can form adducts with DNA, proteins, and other cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include liver enzymes and DNA, which are involved in the pathways of hepatotoxicity and genotoxicity .
類似化合物との比較
Platynecine 7,9-phenylacetate diester can be compared with other pyrrolizidine alkaloids such as retronecine, heliotridine, and otonecine. While all these compounds share a common necine base structure, they differ in their necic acid components and specific functional groups. This compound is unique due to its specific esterification with phenylacetic acid, which influences its chemical reactivity and biological activity .
Similar compounds include:
Retronecine: Known for its hepatotoxicity and presence in various plant species.
Heliotridine: Exhibits similar toxicological properties but differs in its necic acid structure.
Otonecine: Another pyrrolizidine alkaloid with distinct structural features and biological effects.
特性
CAS番号 |
56576-95-5 |
|---|---|
分子式 |
C24H27NO4 |
分子量 |
393.5 g/mol |
IUPAC名 |
[(1S,7R,8R)-7-(2-phenylacetyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-phenylacetate |
InChI |
InChI=1S/C24H27NO4/c26-22(15-18-7-3-1-4-8-18)28-17-20-11-13-25-14-12-21(24(20)25)29-23(27)16-19-9-5-2-6-10-19/h1-10,20-21,24H,11-17H2/t20-,21-,24-/m1/s1 |
InChIキー |
ASOLKEKLKBMHPH-PQNGQFLHSA-N |
異性体SMILES |
C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)CC3=CC=CC=C3)OC(=O)CC4=CC=CC=C4 |
正規SMILES |
C1CN2CCC(C2C1COC(=O)CC3=CC=CC=C3)OC(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


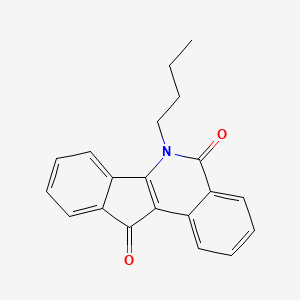
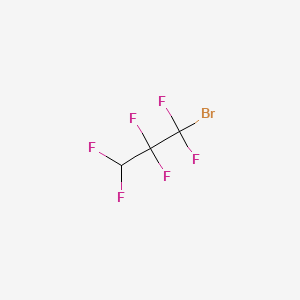
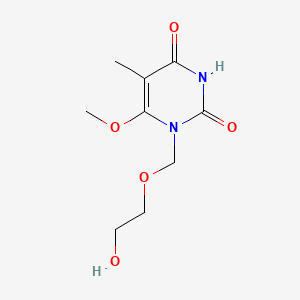

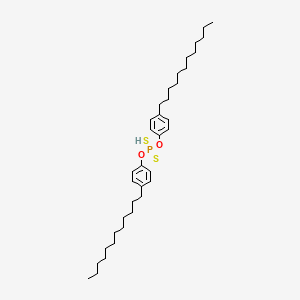
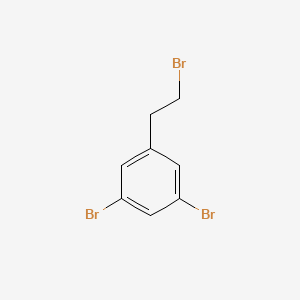
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

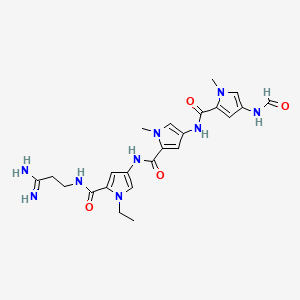
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
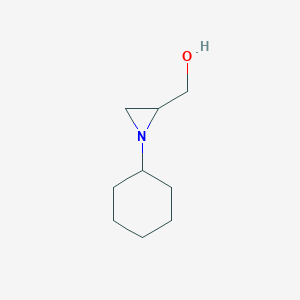
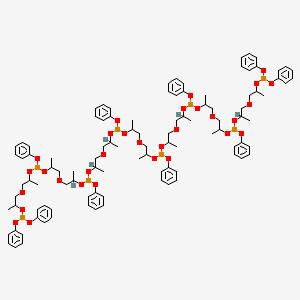
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
